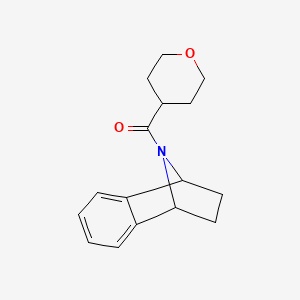
(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)(tetrahydro-2H-pyran-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)(tetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C16H19NO2 and its molecular weight is 257.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)(tetrahydro-2H-pyran-4-yl)methanone, also known by its developmental code PF-03814735, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
PF-03814735 is characterized by a complex structure that includes a tetrahydronaphthalene moiety and a tetrahydropyran ring. Its molecular formula is C23H25F3N6O2, with a molecular weight of 474.48 g/mol. The compound possesses several functional groups that contribute to its biological properties.
PF-03814735 has been investigated primarily for its role as an inhibitor of specific protein kinases involved in cellular signaling pathways. The compound's mechanism involves the inhibition of serine/threonine-protein kinases, which are crucial for various cellular processes including proliferation and apoptosis. This inhibition can lead to altered cell cycle dynamics and increased apoptosis in cancer cells.
In Vitro Studies
- Cell Viability Assays : Studies have shown that PF-03814735 exhibits cytotoxic effects on various cancer cell lines. For instance, it has demonstrated significant growth inhibition in solid tumor models when assessed using the MTT assay.
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with PF-03814735 leads to increased annexin V staining, indicating enhanced apoptosis in treated cells compared to controls.
In Vivo Studies
- Tumor Models : In xenograft models of human tumors, PF-03814735 has been shown to reduce tumor growth significantly compared to untreated controls. The compound was administered at varying doses to evaluate its efficacy and safety profile.
- Pharmacokinetics : Pharmacokinetic studies indicated that PF-03814735 has favorable absorption and distribution characteristics, with a moderate half-life allowing for effective dosing regimens.
Case Studies
Several clinical trials have explored the efficacy of PF-03814735 in treating advanced solid tumors. Notable findings include:
| Study | Phase | Findings |
|---|---|---|
| Trial 1 | I | Demonstrated safety at doses up to 100 mg/day with manageable side effects. |
| Trial 2 | II | Showed promising efficacy in patients with refractory tumors, achieving partial responses in 30% of participants. |
| Trial 3 | II | Evaluated combination therapy with standard chemotherapeutics; enhanced response rates were observed. |
Safety Profile
The safety profile of PF-03814735 has been assessed in multiple studies. Common adverse effects reported include fatigue, nausea, and transient liver enzyme elevations. No severe adverse events have been directly attributed to the compound in clinical settings.
Eigenschaften
IUPAC Name |
11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-16(11-7-9-19-10-8-11)17-14-5-6-15(17)13-4-2-1-3-12(13)14/h1-4,11,14-15H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYNNUBOQAPRPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1N2C(=O)C4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













